{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a brominated pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a bromine atom at position 3, an ethyl group at position 2, and a methanamine substituent at position 7. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological or agrochemical applications.
Properties
Molecular Formula |
C9H15BrN4 |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
(3-bromo-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H15BrN4/c1-2-7-8(10)9-12-4-3-6(5-11)14(9)13-7/h6,12H,2-5,11H2,1H3 |
InChI Key |
BCZPORGGDXUDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=C1Br)CN |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting from 3-bromo-1H-pyrazol-5-amine, condensation with β-keto esters or ethoxymethylenemalonate derivatives under acidic reflux conditions leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold. For example, refluxing 3-bromo-1H-pyrazol-5-amine with diethyl ethoxymethylenemalonate in acetic acid for 20 hours yields the corresponding pyrazolo-pyrimidine intermediate with good yield (~81%).
Alternative cyclization can be performed under basic conditions with sodium or potassium bases in ethanol or DMF solvents, facilitating ring closure and substitution.
Bromination at the 3-Position
Bromination is achieved by treating the pyrazolo[1,5-a]pyrimidine intermediate with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions to selectively brominate the 3-position without affecting other sensitive sites.
The presence of electron-donating or withdrawing groups influences the regioselectivity and efficiency of bromination. Careful control of reaction temperature and solvent is critical to avoid polybromination or degradation.
Installation of the Methanamine Group at the 7-Position
The methanamine substituent is introduced via nucleophilic substitution of a suitable leaving group at the 7-position, often a halide or a tosylate intermediate.
Alternatively, reductive amination of a 7-formyl or 7-keto intermediate with ammonia or primary amines under reducing conditions (e.g., sodium cyanoborohydride) can yield the methanamine functionality.
Protection and deprotection strategies may be employed to prevent side reactions during amination steps.
Representative Synthetic Route Example
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 3-bromo-1H-pyrazol-5-amine with ethyl ethoxymethylenemalonate | Acetic acid, reflux, 20 h | 81 | Formation of pyrazolo[1,5-a]pyrimidine intermediate |
| 2 | Alkylation to introduce 2-ethyl substituent | Ethyl halide, base (e.g., Cs2CO3), DMF, 125 °C, 2 h | 60-75* | Regioselective alkylation |
| 3 | Bromination at 3-position | NBS or Br2, solvent (e.g., DMF), room temp | 70-85* | Selective monobromination |
| 4 | Amination at 7-position | Reductive amination with methanamine or nucleophilic substitution | 65-80* | Installation of methanamine group |
*Yields are approximate and depend on specific reaction conditions and purification methods.
Research Findings and Optimization Notes
The presence of the bromine atom at the 3-position enhances the compound’s bioactivity but requires careful control during synthesis to avoid overbromination or side reactions.
Using polar aprotic solvents such as DMF or DMSO improves the efficiency of alkylation and bromination steps due to better solubility of reagents and intermediates.
Potassium carbonate or cesium carbonate are preferred bases for alkylation steps due to their strong basicity and compatibility with sensitive functional groups.
Protection of the amine group during early steps may be necessary to prevent polymerization or side reactions, with subsequent deprotection after cyclization and substitution.
Purification typically involves silica gel chromatography and recrystallization to achieve high purity suitable for biological testing.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | DMF, DMSO, Acetic acid | Polar aprotic solvents favor substitution reactions |
| Temperature | 20 °C to reflux (up to 125 °C) | Controlled to optimize yield and selectivity |
| Bases | K2CO3, Cs2CO3, NaOH | Used for alkylation and cyclization |
| Brominating Agents | NBS, Br2 | Selective bromination at 3-position |
| Amination Methods | Reductive amination, nucleophilic substitution | Installation of methanamine group |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly in cancer research.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of {3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:
Key Structural and Functional Insights
- Bromine Position : Bromination at position 3 (target compound) versus position 6 () alters steric bulk and electronic effects. Bromine at position 3 may enhance electrophilic reactivity in substitution reactions .
- Amine vs. Ketone at Position 7 : The methanamine group in the target compound improves aqueous solubility compared to ketone-containing analogs (e.g., ), which are more polar but less basic .
- Ethyl Group Impact : Ethyl at position 2 (target) versus position 7 () influences ring conformation and intermolecular interactions. Ethyl groups generally increase lipophilicity, affecting membrane permeability .
Research Findings and Data
Physicochemical Properties
- Solubility: The methanamine group in the target compound likely improves water solubility compared to non-polar derivatives (e.g., ’s ketone analog) .
- Stability : Bromine at position 3 may reduce metabolic degradation compared to unhalogenated analogs, as seen in pesticide derivatives () .
Biological Activity
{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H15BrN4 with a molecular weight of 230.11 g/mol. The compound features a bromine atom at the 3-position and an ethyl group at the 2-position of the pyrazolo ring system. Its unique bicyclic framework contributes to its reactivity and specificity in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H15BrN4 |
| Molecular Weight | 230.11 g/mol |
| IUPAC Name | 3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine |
| CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its interaction with various protein kinases. The presence of bromine enhances its reactivity and allows for more effective targeting of specific kinases involved in signaling pathways related to cancer and other diseases. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant inhibitory activity against several kinases:
- CDK2/Cyclin E : Inhibition of this kinase is crucial for controlling cell cycle progression.
- Abl Kinase : The compound has shown potential in inhibiting this oncogenic kinase associated with chronic myeloid leukemia (CML).
Inhibitory Activity Against Kinases
Research indicates that compounds similar to this compound exhibit selective inhibition against various kinases:
Table 2: Kinase Inhibition by Pyrazolo Compounds
| Compound Name | Target Kinase | Inhibition Type |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | Competitive Inhibitor |
| Pyrazolo[1,5-a]pyrimidine derivative | Abl | Non-competitive Inhibitor |
Case Studies
In a notable case study involving related pyrazolo compounds:
- Study on Antiviral Activity : A series of pyrazolo derivatives were tested for antiviral properties using molecular docking methods. Although this compound was not specifically mentioned in this study, its structural analogs demonstrated significant binding affinity to viral proteins.
- In Vivo Studies : Animal models treated with pyrazolo derivatives showed reduced tumor growth rates compared to controls. This suggests a promising avenue for further research into the therapeutic applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
